4,5-二氯-2-甲基苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

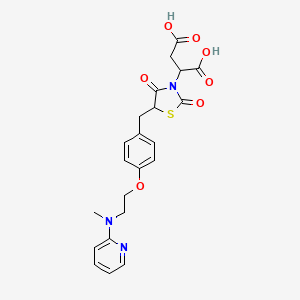

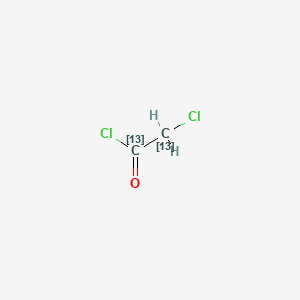

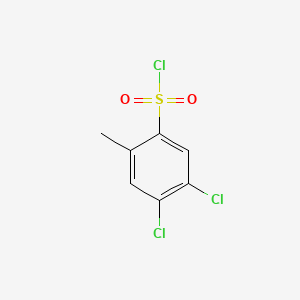

4,5-Dichloro-2-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.525 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

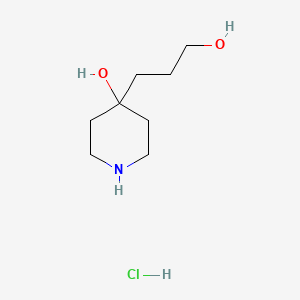

The molecular structure of 4,5-Dichloro-2-methylbenzenesulfonyl chloride consists of a benzene ring with two chlorine atoms, one methyl group, and one sulfonyl chloride group attached .Physical And Chemical Properties Analysis

4,5-Dichloro-2-methylbenzenesulfonyl chloride is a solid at room temperature . More detailed physical and chemical properties are not provided in the search results.科学研究应用

Synthesis of Sulfonamides and Sulfonate Esters

4,5-Dichloro-2-methylbenzenesulfonyl chloride serves as a versatile reagent for the synthesis of sulfonamides and sulfonate esters. When reacted with amines or alcohols, it forms the corresponding sulfonamides or sulfonate esters, respectively. These compounds have applications in medicinal chemistry, agrochemicals, and materials science .

Peptide and Protein Modification

Researchers use this compound to introduce sulfonamide groups into peptides and proteins. By reacting with amino groups (e.g., lysine side chains), it allows site-specific modification. Such modified peptides and proteins find applications in drug delivery, proteomics, and bioconjugation .

Synthesis of Arylsulfonamides

4,5-Dichlorobenzenesulfonyl chloride reacts with aromatic amines to yield arylsulfonamides. These compounds are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The sulfonamide group imparts desirable properties such as water solubility and bioactivity .

Sulfonamide-Based Inhibitors

The 4,5-dichlorobenzenesulfonyl chloride scaffold is employed in designing enzyme inhibitors. Sulfonamides are known to inhibit carbonic anhydrases, metalloenzymes involved in processes like pH regulation and ion transport. These inhibitors have applications in treating glaucoma, epilepsy, and cancer .

Materials Science: Surface Modification and Polymer Synthesis

Functionalized sulfonamides derived from this compound can be used for surface modification of materials. They enhance adhesion, wettability, and chemical reactivity. Additionally, the incorporation of sulfonamide groups into polymer backbones improves their properties, such as thermal stability and solubility .

Photoinitiators and Photocleavable Linkers

4,5-Dichlorobenzenesulfonyl chloride derivatives serve as photoinitiators in polymerization reactions. Upon exposure to UV light, they generate radicals that initiate polymerization. Furthermore, these compounds find use as photocleavable linkers in drug delivery systems, where controlled release is desired .

安全和危害

属性

IUPAC Name |

4,5-dichloro-2-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZBDEJHZYVWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methylbenzenesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)